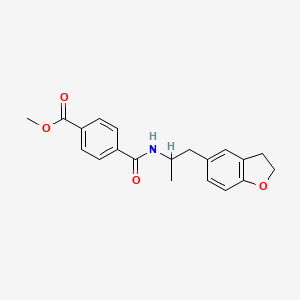

Methyl 4-((1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13(11-14-3-8-18-17(12-14)9-10-25-18)21-19(22)15-4-6-16(7-5-15)20(23)24-2/h3-8,12-13H,9-11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTOSXVPZIQBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)carbamoyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

Carbamoylation: The carbamoyl group is introduced through the reaction of the intermediate with isocyanates.

Esterification: The final step involves esterification to form the methyl ester derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl 4-((1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)carbamoyl)benzoate serves as a valuable building block for synthesizing more complex organic molecules. It can be utilized in various organic reactions, including:

- As a reagent : Used in the synthesis of derivatives that exhibit enhanced biological activities.

- Building block : Acts as a precursor for creating compounds with potential pharmaceutical applications.

Biology

The compound has been investigated for its biological activities, particularly its potential antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest the following:

-

Antimicrobial Activity :

- Exhibits significant antibacterial effects against various pathogens.

- Potential antifungal properties have been observed.

-

Anticancer Activity :

- Demonstrates cytotoxic effects on cancer cell lines.

- Induces apoptosis and cell cycle arrest in specific cancer types.

Medicine

The pharmacological properties of this compound make it a candidate for therapeutic applications. Research indicates:

- Mechanism of Action :

- Interaction with neurotransmitter systems, particularly dopamine and serotonin pathways.

- Potential modulation of receptor activity linked to mood regulation and neurodegenerative diseases.

Anticancer Activity

A study evaluating the anticancer activity of this compound highlighted its effectiveness against various cancer cell lines. The following table summarizes the findings:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 (Liver Cancer) | 35.01 |

| Doxorubicin | HepG2 (Liver Cancer) | 0.62 |

These results indicate that the compound has promising anticancer potential when compared to established treatments like doxorubicin.

Antimicrobial Efficacy

The antimicrobial efficacy was assessed using standard methods. The following table presents the inhibition zones observed against different microorganisms:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 10.5 | 280 |

| This compound | S. aureus | 13 | 265 |

These findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections.

Mechanism of Action

The mechanism of action of Methyl 4-((1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzofuran ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the additional functional groups.

Psoralen: A benzofuran derivative used in the treatment of skin diseases.

Angelicin: Another benzofuran derivative with biological activity.

Uniqueness

Methyl 4-((1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 4-((1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)carbamoyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Methyl N-[4-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]carbamoyl]benzoate

- Molecular Formula : C19H22N2O5S

- Molecular Weight : 390.45 g/mol

The structure of the compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the carbamate functional group is also significant in modulating biological interactions.

1. Antimicrobial Properties

Recent studies have indicated that benzofuran derivatives exhibit notable antimicrobial activity. This compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth. For instance, its activity against Staphylococcus aureus and Escherichia coli was evaluated through disk diffusion methods, revealing effective inhibition zones compared to control groups .

2. Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies using cancer cell lines such as HeLa and MCF-7 demonstrated that it induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and the regulation of cell cycle progression. The IC50 values for these cell lines were found to be in the micromolar range, indicating significant cytotoxicity .

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Research has shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The carbamate moiety may interact with specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to certain receptors, influencing cellular signaling pathways related to inflammation and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on various benzofuran derivatives, including this compound, highlighted its effectiveness against multidrug-resistant strains of bacteria. The compound was part of a series that underwent structure-activity relationship (SAR) studies to optimize its antimicrobial efficacy.

Study 2: Anticancer Effects

In a comparative study involving several compounds with similar structures, this compound showed superior anticancer activity against breast cancer cells when combined with standard chemotherapeutic agents. This combination therapy approach demonstrated enhanced efficacy and reduced side effects compared to monotherapy .

Data Summary Table

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | Bacterial cell wall disruption |

| Antimicrobial | Escherichia coli | 20 | Inhibition of protein synthesis |

| Anticancer | HeLa | 10 | Induction of apoptosis |

| Anticancer | MCF-7 | 12 | Cell cycle arrest |

| Anti-inflammatory | Macrophages | - | Reduction of cytokine production |

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 4-((1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)carbamoyl)benzoate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Benzofuran Core Synthesis : Construct the 2,3-dihydrobenzofuran moiety using cyclization reactions, as described in similar protocols for dihydrobenzofuran derivatives .

Carbamoyl Linkage Formation : Couple the benzofuran intermediate with a propan-2-amine derivative via carbamoylation using reagents like triphosgene or carbonyldiimidazole (CDI) in anhydrous conditions .

Esterification : React the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

Key Validation : Monitor reaction progress using TLC and characterize intermediates via NMR (¹H/¹³C) and HRMS.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area away from ignition sources .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbamoyl/ester linkages. Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups.

- FT-IR : Identify carbonyl stretches (C=O) from the ester (~1720 cm⁻¹) and carbamoyl (~1650 cm⁻¹) groups.

- Mass Spectrometry : HRMS (ESI-TOF) for exact mass verification .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in analyzing noncovalent interactions in this compound?

- Methodological Answer :

- Electron Localization Function (ELF) : Use Multiwfn to map ELF and identify regions of electron localization (e.g., hydrogen bonds) in the crystal lattice .

- Electrostatic Potential (ESP) : Generate ESP surfaces to predict reactive sites for electrophilic/nucleophilic attacks .

- Topology Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to quantify bond critical points in hydrogen-bonding networks .

Q. What strategies resolve contradictions between X-ray crystallographic data and DFT-optimized structures?

- Methodological Answer :

Refinement : Use SHELXL to refine crystallographic data, adjusting thermal parameters and occupancy factors for disordered regions .

DFT Optimization : Perform geometry optimization (e.g., B3LYP/6-31G*) and compare bond lengths/angles with crystallographic data. Discrepancies may arise from solvent effects or crystal packing forces .

Energy Frameworks : Analyze intermolecular interactions (e.g., π-π stacking) using Mercury software to contextualize packing effects .

Q. How can reaction conditions be optimized to improve yield during carbamoylation?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) to enhance reagent solubility.

- Catalyst Screening : Evaluate bases like DMAP or triethylamine to accelerate carbamoyl transfer .

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., ester hydrolysis).

- In Situ Monitoring : Use LC-MS to detect intermediates and adjust stoichiometry dynamically .

Q. What role do steric and electronic effects play in the compound’s reactivity?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using GaussView) to visualize steric hindrance around the carbamoyl group.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps via DFT to predict nucleophilic/electrophilic sites .

- Substituent Analysis : Compare reactivity with analogs (e.g., methyl vs. ethyl esters) to isolate electronic contributions .

Data Contradiction and Validation

Q. How should researchers address discrepancies between NMR and X-ray data?

- Methodological Answer :

Dynamic Effects : NMR captures solution-state conformers, while X-ray shows static crystal structures. Use variable-temperature NMR to assess conformational flexibility .

Crystallization Artifacts : Recrystallize the compound in different solvents (e.g., EtOH vs. hexane) to check for polymorph-dependent variations .

Q. What statistical methods validate reproducibility in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading) and identify significant factors.

- Error Analysis : Calculate standard deviations across triplicate runs and perform t-tests to confirm significance .

Application in Drug Development

Q. How can this compound serve as a scaffold for kinase inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.